N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021225-00-2
VCID: VC11924654
InChI: InChI=1S/C18H16FN3O3/c19-14-6-4-13(5-7-14)15-8-9-17(23)22(21-15)11-2-10-20-18(24)16-3-1-12-25-16/h1,3-9,12H,2,10-11H2,(H,20,24)
SMILES: C1=COC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.3 g/mol

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide

CAS No.: 1021225-00-2

Cat. No.: VC11924654

Molecular Formula: C18H16FN3O3

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide - 1021225-00-2

Specification

CAS No. 1021225-00-2
Molecular Formula C18H16FN3O3
Molecular Weight 341.3 g/mol
IUPAC Name N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide
Standard InChI InChI=1S/C18H16FN3O3/c19-14-6-4-13(5-7-14)15-8-9-17(23)22(21-15)11-2-10-20-18(24)16-3-1-12-25-16/h1,3-9,12H,2,10-11H2,(H,20,24)
Standard InChI Key WSPXIZRGMQABMV-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Canonical SMILES C1=COC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propyl chain linked to a furan-2-carboxamide moiety at position 1. Its molecular formula is C₁₈H₁₆FN₃O₃, with a molecular weight of 341.34 g/mol . The SMILES notation (O=C(NCCCn1nc(-c2ccc(F)cc2)ccc1=O)c1ccco1) confirms the presence of critical functional groups, including the fluorophenyl ring and furan carboxamide .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆FN₃O₃
Molecular Weight341.34 g/mol
SMILESO=C(NCCCn1nc(-c2ccc(F)cc2)ccc1=O)c1ccco1
CAS Registry Number1021225-00-2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Structural Analogues

Comparative analysis with N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide (CAS 1021266-64-7) reveals that replacing the furan ring with thiophene increases molecular weight to 357.4 g/mol but preserves the pyridazinone scaffold . This substitution alters electronic properties, potentially influencing receptor binding .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Pyridazinone Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones yields the 1,6-dihydropyridazin-6-one scaffold .

  • Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 4-fluorophenyl group at position 3 .

  • Propyl Linker Attachment: Alkylation of the pyridazinone nitrogen with 3-bromopropane creates the propyl spacer .

  • Furan Carboxamide Coupling: Amide bond formation between the propylamine and furan-2-carbonyl chloride finalizes the structure .

Optimization Challenges

  • Yield Limitations: Steric hindrance during the alkylation step reduces yields to ~45% .

  • Purification: Chromatography is required to separate regioisomers formed during fluorophenyl substitution .

Pharmacological Properties and Mechanisms of Action

Calpain Inhibition

As a carboxamide derivative, the compound exhibits calpain-inhibitory activity (IC₅₀ = 120 nM in vitro) . Its mechanism involves:

  • Competitive binding to the calpain active site via the fluorophenyl group.

  • Stabilization of the enzyme-inhibitor complex through hydrogen bonding with the pyridazinone carbonyl .

Selectivity Profile

The compound shows >50-fold selectivity for calpain over cathepsin B (IC₅₀ = 6.2 µM), attributed to the furan carboxamide’s spatial orientation .

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